N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2,1,3-benzothiadiazole (bt) derivatives, are known to be important acceptor units used in the development of photoluminescent compounds .
Mode of Action
Bt derivatives, due to their strong electron-withdrawing ability, can improve the electronic properties of the resulting organic materials when used in molecular construction .
Biochemical Pathways
Bt derivatives are known to be used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
Bt derivatives are known to be used in the development of photoluminescent compounds, suggesting they may have a role in light emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclobutanecarboxylic acid or its derivatives. One common method is to use 4-amino-2,1,3-benzothiadiazole as a starting material, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to its photoluminescent properties
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
- 2,1,3-benzothiadiazol-4-yl isocyanate
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide stands out due to its unique combination of a benzothiadiazole core and a cyclobutanecarboxamide moiety. This structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photoluminescent materials .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWPPMENYPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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